

# Application Notes and Protocols for JNK3 Inhibitor-3 Administration in Rats

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## Compound of Interest

Compound Name: JNK3 inhibitor-3

Cat. No.: B12390124

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the administration of **JNK3 inhibitor-3** in rats for pre-clinical research. The c-Jun N-terminal kinase 3 (JNK3) is a key signaling molecule predominantly expressed in the central nervous system and is implicated in the pathophysiology of various neurodegenerative diseases.[1][2][3] **JNK3 inhibitor-3** is a selective, blood-brain barrier permeable, and orally active compound that has shown neuroprotective effects, making it a valuable tool for in vivo studies.[4]

## Data Presentation

### In Vitro Inhibitory Activity of JNK3 Inhibitor-3

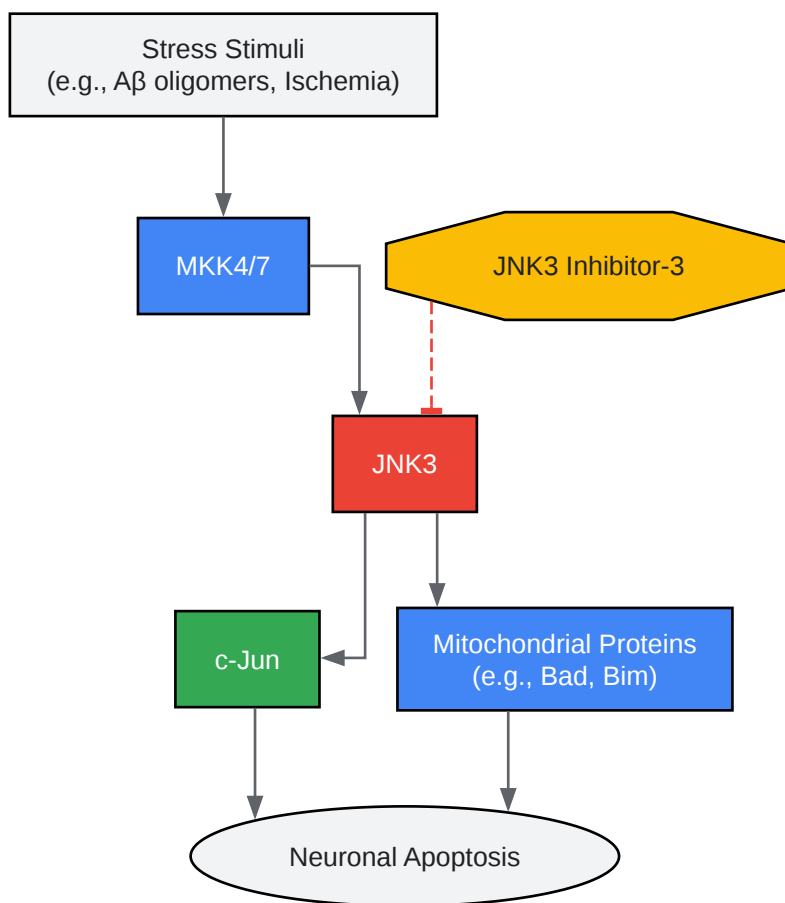
Kinase	IC50 (nM)
JNK1	147.8[4]
JNK2	44.0[4]
JNK3	4.1[4]

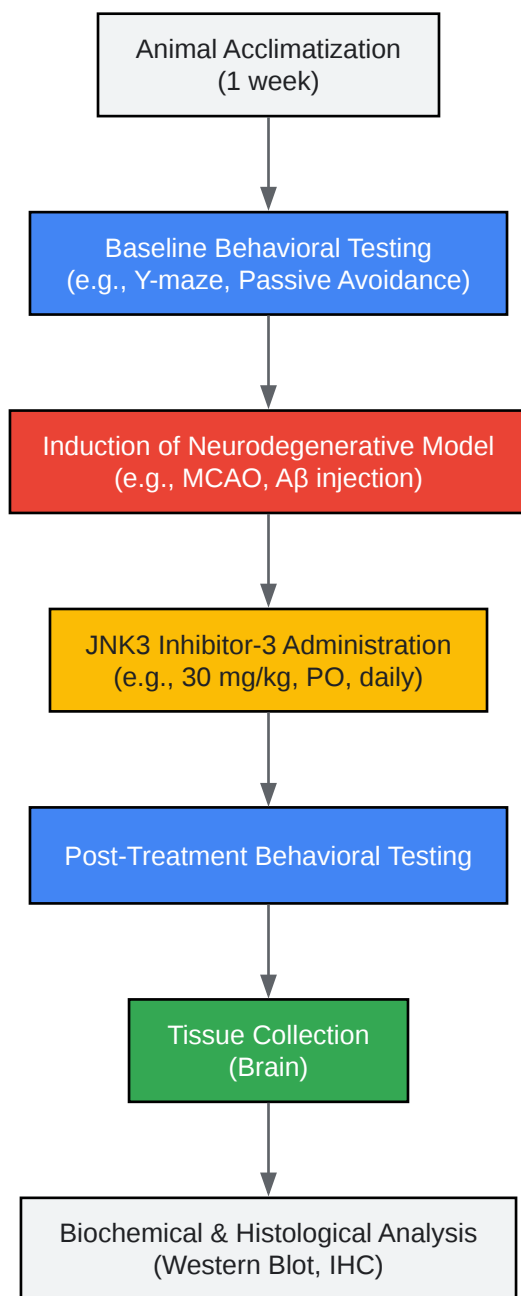
## Pharmacokinetic Properties of JNK3 Inhibitor-3 in Rats

Administration Route	Dose (mg/kg)	Cmax (ng/mL)	AUC (hr*ng/mL)
Intravenous (IV)	1	-	1085.24[4]
Oral (PO)	3	-	2806.77[4]

## Signaling Pathway

The JNK signaling pathway is a critical stress-activated pathway involved in apoptosis, inflammation, and neuronal death.[5] JNK3, specifically, is a key mediator in neuronal apoptosis.[3][5] Upon activation by upstream kinases (MKK4/7), JNK3 translocates to the nucleus to phosphorylate transcription factors like c-Jun, or acts on mitochondrial proteins, leading to the activation of pro-apoptotic pathways.[3]





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## References

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